molecular formula C13H15NO3 B11745397 1-Benzyl-3-oxopiperidine-4-carboxylic acid

1-Benzyl-3-oxopiperidine-4-carboxylic acid

Cat. No.: B11745397
M. Wt: 233.26 g/mol
InChI Key: CZSGAUHCBIGJQA-UHFFFAOYSA-N
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Description

1-Benzyl-3-oxopiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-3-oxopiperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

1-Benzyl-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxo and carboxylic acid groups are involved in hydrogen bonding and electrostatic interactions with the target molecules, stabilizing the compound’s binding .

Properties

IUPAC Name

1-benzyl-3-oxopiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-9-14(7-6-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGAUHCBIGJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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